Methyl 4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenoxy group and a methyl ester functional group. Its distinct configuration and functional groups make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 2,4-dichlorophenol under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE: shares similarities with other pyrrolidine derivatives and phenoxy compounds.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy group.
Pyrrolidinecarboxylic acid derivatives: Compounds with similar structural features but different substituents.
Uniqueness
The uniqueness of METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE lies in its specific configuration and combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZQEXVWHUMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.